

Application Notes and Protocols: Terfenadine as a Positive Control in hERG Channel Assays

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Compound of Interest

Compound Name: Seldane-D

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These application notes provide a comprehensive guide to using terfenadine as a positive control in human Ether-a-go-go-Related Gene (hERG) channel assays. Accurate assessment of a compound's potential to block the hERG channel is a critical step in preclinical safety pharmacology to mitigate the risk of drug-induced cardiac arrhythmias.[1][2][3][4] Terfenadine, a non-sedating antihistamine withdrawn from the market due to its hERG-blocking activity and associated cardiotoxicity, serves as a well-characterized positive control for these assays.[2][5][6]

Mechanism of Action

Terfenadine is a potent blocker of the hERG potassium channel.[5][7] The hERG channel is crucial for the repolarization phase of the cardiac action potential.[8][9] Inhibition of this channel by compounds like terfenadine can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which can increase the risk of developing life-threatening cardiac arrhythmias such as Torsades de Pointes.[2] Terfenadine acts as an open-channel blocker, meaning it binds within the channel pore when the channel is in its open conformation.[7]

Data Presentation: Terfenadine IC50 Values

The half-maximal inhibitory concentration (IC50) of terfenadine on the hERG channel can vary depending on the experimental conditions. The following table summarizes reported IC50

values and the key parameters of the assays used to determine them, providing a reference for cross-study comparisons.[6]

IC50	Cell Line	Temperature	Assay Method	Key Voltage Clamp Protocol Details	Reference
11.0 ± 3.0 nM	CHO	Not Specified	Planar Patch Clamp (Port-a-Patch®)	HP: -80 mV, Depolarization: +40 mV (500 ms), Repolarization: -40 mV (500 ms)	[6]
27.7 nM	HEK293	Not Specified	Whole-cell patch clamp	HP: -80 mV, Depolarization: +20 mV (2 s), Repolarization: -40 mV (2 s)	[10][11]
30.6 ± 1.8 nM	HEK293	Not Specified	Automated whole cell voltage clamp	Repolarization to -50 mV	[12]
31 nM	HEK293	37°C	Manual Patch Clamp	Not Specified	[1][6]
56 - 350 nM	Xenopus oocytes	Room Temp (22-24°C)	Two-microelectrode voltage clamp	HP: -90 mV, Depolarization: 0 mV (5 s), Tail current at -80 mV	[5][6]
165 nM	HEK293	37°C	Automated Patch Clamp	Not Specified	[1][6]
204 nM	Not Specified	Not Specified	Not Specified	Not Specified	[7]
350 nM	Xenopus oocytes	Not Specified	Two-microelectrode	Not Specified	[5][13]

			e voltage clamp	
2.8 μ M	Xenopus oocytes	Room Temp (22-24°C)	Two-microelectrode voltage clamp (in 96 mM external K+)	HP: -90 mV, Depolarization: 0 mV (5 s), Tail current at -80 mV [5]

HP: Holding Potential

Experimental Protocols

Below are detailed methodologies for common hERG channel assays using terfenadine as a positive control.

Manual and Automated Patch-Clamp Electrophysiology

This is the "gold standard" for assessing hERG channel activity and inhibition.[\[3\]](#)

1. Cell Culture:

- Culture mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells) in appropriate media and conditions.
- Plate cells onto coverslips or appropriate patch-clamp plates 24-48 hours before the experiment to achieve optimal cell density.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 120 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).

- Terfenadine Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store at -20°C.[13] Dilute to final working concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent effects.

3. Electrophysiological Recording:

- Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the cells with the external solution.
- Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves:
 - A holding potential of -80 mV.[10][11]
 - A depolarizing step to a potential between 0 mV and +40 mV for 1-5 seconds to activate and then inactivate the channels.[5][6][10][11]
 - A repolarizing step to a potential around -50 mV to -40 mV to record the deactivating tail current, which is a hallmark of hERG channels.[6][10][11][12]
- After establishing a stable baseline current, perfuse the cells with the external solution containing terfenadine at the desired concentration (e.g., 10x the expected IC50).[5]
- Record the current until a steady-state block is achieved.[13]

4. Data Analysis:

- Measure the peak amplitude of the hERG tail current before and after drug application.
- Calculate the percentage of current inhibition using the formula: % Inhibition = $(1 - (I_{\text{terfenadine}} / I_{\text{control}})) \times 100$, where $I_{\text{terfenadine}}$ is the current in the presence of terfenadine and I_{control} is the baseline current.

- To determine the IC₅₀, test a range of terfenadine concentrations and fit the concentration-response data to the Hill equation.

Fluorescence-Based Thallium Flux Assay

This is a higher-throughput method suitable for screening large numbers of compounds.[\[4\]](#)[\[8\]](#)[\[9\]](#)

1. Cell Preparation:

- Plate hERG-expressing cells (e.g., hERG-U2OS or hERG-HEK293) in a multi-well plate (e.g., 384- or 1536-well).[\[8\]](#)[\[9\]](#)
- On the day of the assay, load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.[\[8\]](#) The dye is typically loaded in a buffer that does not contain thallium.

2. Compound Incubation:

- Add terfenadine (as a positive control) and test compounds to the wells at various concentrations.
- Incubate for a sufficient time to allow for compound binding.

3. Thallium Flux and Signal Detection:

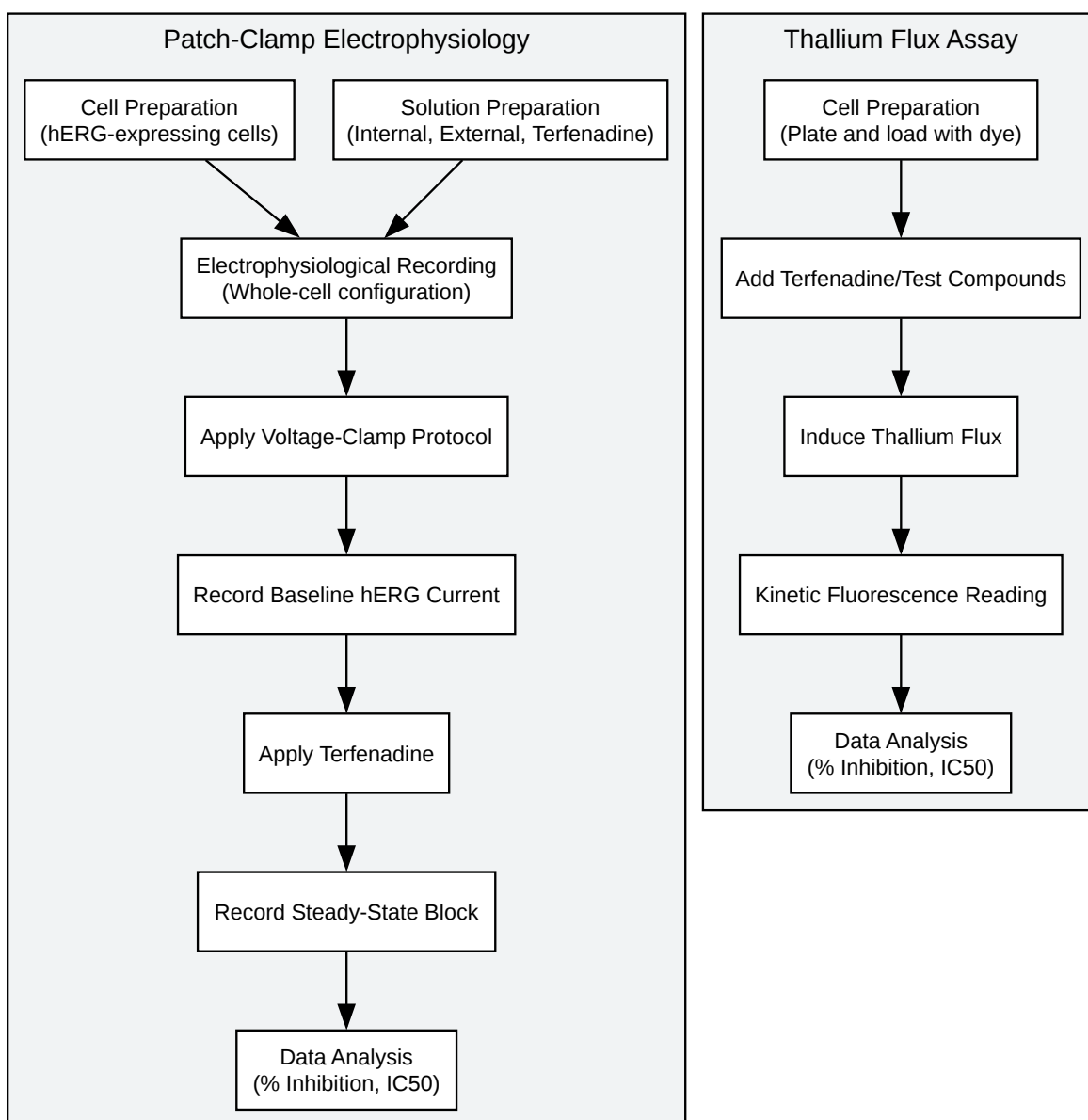
- Use a kinetic plate reader to measure the fluorescence signal.
- Add a stimulus buffer containing thallium and potassium to initiate ion flux through the open hERG channels.
- The influx of thallium into the cells leads to an increase in fluorescence.
- hERG channel blockers like terfenadine will inhibit this thallium influx, resulting in a reduced fluorescence signal.

4. Data Analysis:

- The rate of fluorescence increase is proportional to the hERG channel activity.

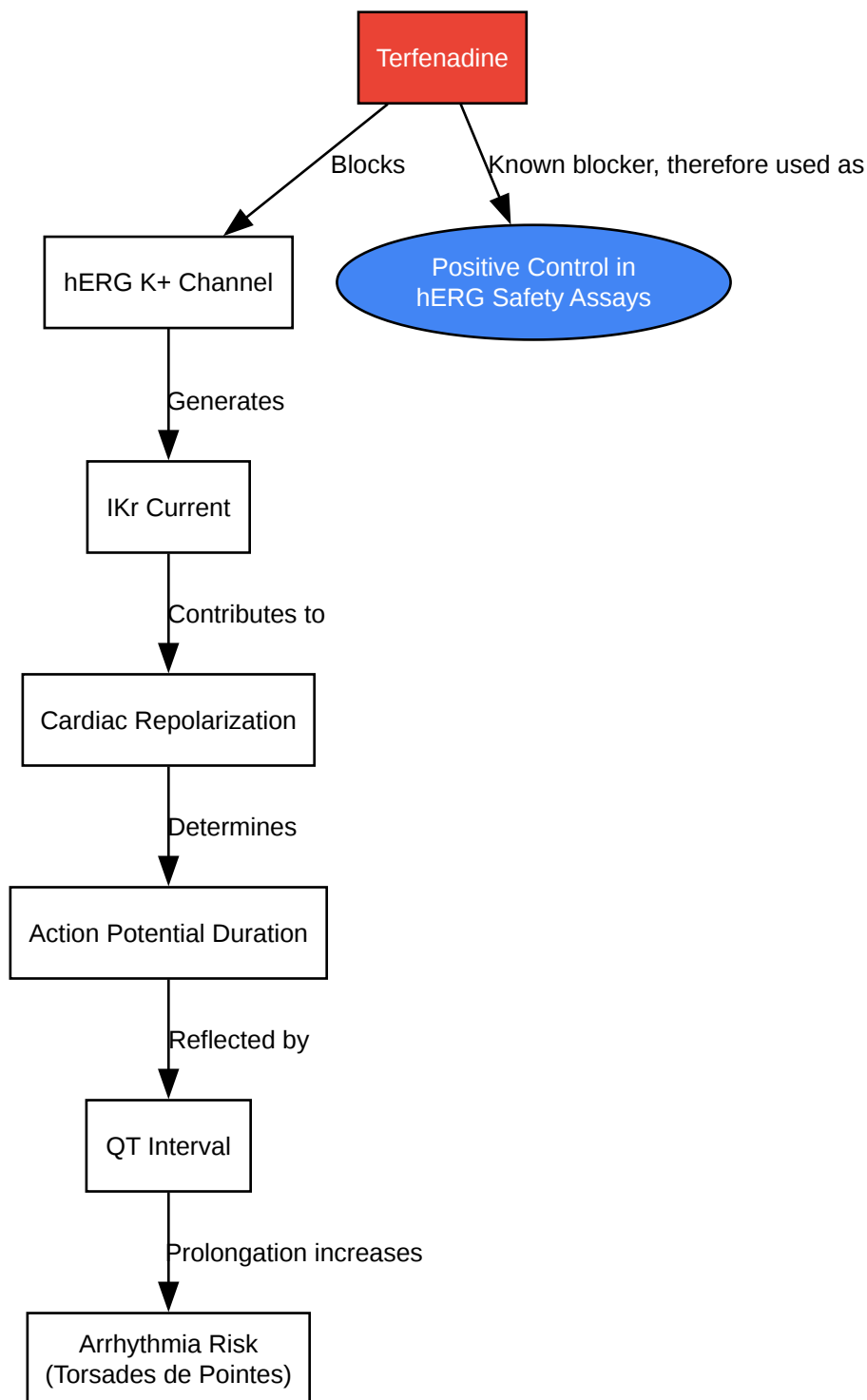
- Calculate the percentage of inhibition for each concentration of terfenadine.
- Determine the IC₅₀ by fitting the concentration-response curve.

Visualizations



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Caption: Experimental workflows for hERG channel assays.



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